![molecular formula C12H14INO4S B2687150 5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 2031258-86-1](/img/structure/B2687150.png)
5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 2031258-86-1 . It has a molecular weight of 395.22 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-(tert-butoxycarbonyl)-3-iodo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid . The InChI code is 1S/C12H14INO4S/c1-12(2,3)18-11(17)14-4-6-7(5-14)19-9(8(6)13)10(15)16/h4-5H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.22 . It is typically stored at 4 degrees Celsius . The compound is usually in powder form .Scientific Research Applications
Synthesis of Prodigiosin Precursors
Research has demonstrated the utility of tert-butyl esters in the synthesis of 5-substituted pyrroles, which serve as precursors to prodigiosin, including A-ring substituted analogues. This highlights the compound's role in facilitating the synthesis of biologically active molecules through singlet oxygen reactions, providing a pathway to valuable pyrrole derivatives with potential applications in drug development and synthetic biology (Wasserman et al., 2004).
Crystallographic Studies
The compound's derivatives have been used in crystallographic studies to understand molecular and supramolecular structures. For instance, its analogues have been employed in the design of solid-state compounds, demonstrating fascinating structural diversity and potential applications in catalysis and material sciences. This research underscores the importance of such compounds in advancing our understanding of molecular assemblies and their potential technological applications (Xu & Tang, 2010).
Electrochemical Studies and Organic Synthesis
The tert-butyl group has been instrumental in electrochemical studies, such as the electrochemical oxidation of 4-tert-butylcatechol in the presence of nucleophiles, leading to new pyrimidine derivatives. This exemplifies the compound's relevance in electro-organic synthesis, providing insights into reaction mechanisms and facilitating the synthesis of novel organic compounds with potential applications in various fields, including medicinal chemistry and materials science (Nematollahi & Goodarzi, 2001).
Coordination Polymers and Material Science
Isophthalic acid derivatives, similar in structure to the compound , have been explored for their ability to form coordination polymers with metal ions. These studies highlight the influence of substituents on the assembly of coordination polymers, with implications for the development of materials with novel properties for applications in catalysis, gas storage, and separation technologies. The research demonstrates the compound's potential in contributing to the design and synthesis of metal-organic frameworks (MOFs) with unique structural and functional properties (Zhou et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4S/c1-12(2,3)18-11(17)14-4-6-7(5-14)19-9(8(6)13)10(15)16/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRVLFVQBZMMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

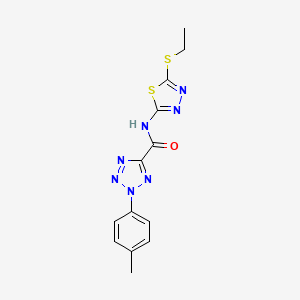
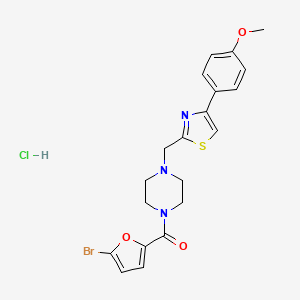
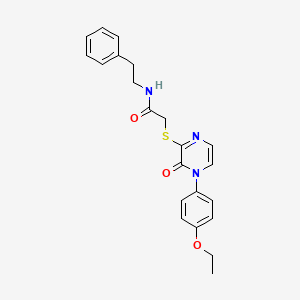
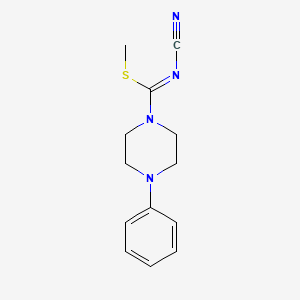
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)
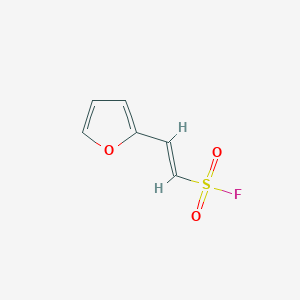

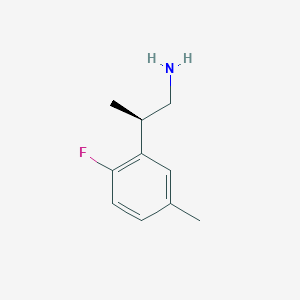
![1'-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2687084.png)
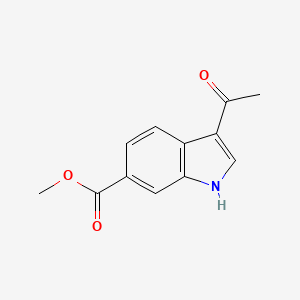
![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)

![N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2687088.png)
